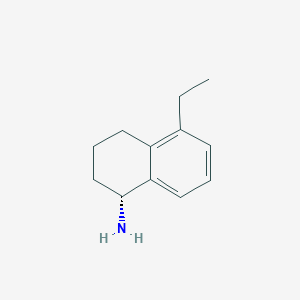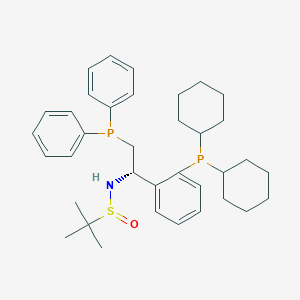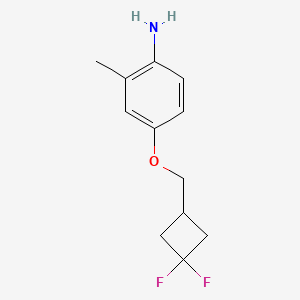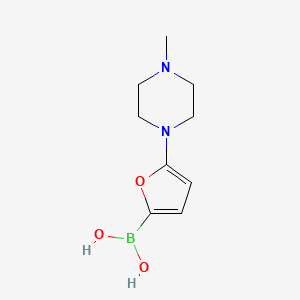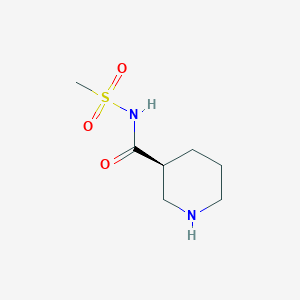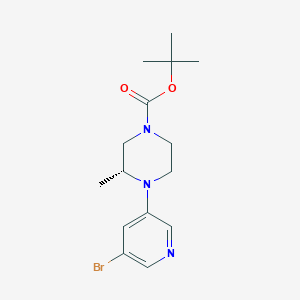
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both phenolic and naphthalenic structures, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenolic Intermediate: The initial step involves the synthesis of the phenolic intermediate, which is achieved through the methylation of 6-hydroxy-3-methoxy-2,4-dimethylphenol.
Coupling Reaction: The phenolic intermediate is then subjected to a coupling reaction with a naphthalene derivative under specific conditions, such as the presence of a catalyst and controlled temperature.
Hydroxylation: The final step involves the hydroxylation of the coupled product to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: Its phenolic structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol: This compound shares a similar structure but lacks the additional methoxy group at the 7th position.
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol: This compound has an additional hydroxyl group, which may alter its chemical properties and reactivity.
Uniqueness
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-OL is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical behavior and potential applications. The combination of these functional groups enhances its reactivity and allows for a broader range of chemical modifications and applications.
Propriétés
Formule moléculaire |
C20H20O4 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C20H20O4/c1-11-9-17(22)18(12(2)20(11)24-4)19-15-10-14(23-3)7-5-13(15)6-8-16(19)21/h5-10,21-22H,1-4H3 |
Clé InChI |
JMEFUMWAPKWFAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=C(C=C3)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)
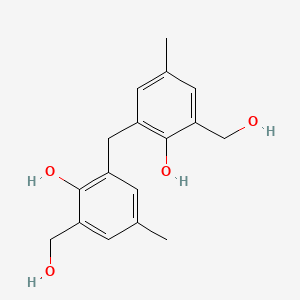

![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)
